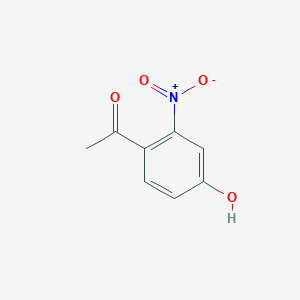

1-(4-Hydroxy-2-nitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

948550-13-8 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

1-(4-hydroxy-2-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO4/c1-5(10)7-3-2-6(11)4-8(7)9(12)13/h2-4,11H,1H3 |

InChI Key |

HTNRCZLQNNBJAT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 1 4 Hydroxy 2 Nitrophenyl Ethanone

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods are the most common routes to 1-(4-Hydroxy-2-nitrophenyl)ethanone. These strategies typically involve either the nitration of a pre-existing acetophenone (B1666503) derivative or the acylation of a substituted phenol (B47542).

Achieving the desired 1-acetyl, 2-nitro, 4-hydroxy substitution pattern requires careful control of regioselectivity. The directing effects of the functional groups already present on the aromatic ring are paramount in determining the outcome of the substitution reaction.

One of the most direct conceptual routes to this compound is the electrophilic nitration of 4-hydroxyacetophenone. In this reaction, the starting material possesses two directing groups: a hydroxyl group (-OH) and an acetyl group (-COCH₃).

The hydroxyl group is a strongly activating ortho-, para-director, meaning it activates the positions ortho (2 and 6) and para (4) to itself and directs incoming electrophiles to these sites. The acetyl group is a deactivating meta-director. In 4-hydroxyacetophenone, the hydroxyl group's activating effect dominates, directing the incoming nitro group (-NO₂) primarily to the positions ortho to it, which are positions 3 and 5. Nitration of 4-hydroxyacetophenone typically yields 4-hydroxy-3-nitroacetophenone as the major product due to the powerful directing effect of the hydroxyl group.

Obtaining the desired this compound via this method is challenging because it requires nitration at the C2 position, which is ortho to the deactivating acetyl group and meta to the activating hydroxyl group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often too harsh and unselective. gordon.edu However, research into chemo- and regioselective nitration explores various conditions to control the reaction's outcome. frontiersin.orgnih.gov The choice of nitrating agent, solvent, and temperature can influence the isomer distribution. For instance, using milder nitrating agents or employing protecting group strategies can sometimes alter the regiochemical preference.

Table 1: Regioselective Nitration of 4-Hydroxyacetophenone

| Nitrating Agent | Solvent | Typical Major Product | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | - | 4-Hydroxy-3-nitroacetophenone | gordon.edu |

This table illustrates common outcomes for the nitration of 4-hydroxyacetophenone, highlighting the regiochemical challenges in forming the 2-nitro isomer.

An alternative to nitration is the acylation of a pre-nitrated precursor. The Fries rearrangement is a classic method that falls under this category, converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com

To synthesize this compound, the starting material would be 3-nitrophenyl acetate (B1210297). In the presence of a Lewis acid like aluminum chloride (AlCl₃), the acetyl group from the ester migrates to the aromatic ring. wikipedia.org The reaction proceeds via the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the activated phenol ring. organic-chemistry.org

The reaction is selective for the ortho and para positions relative to the hydroxyl group. wikipedia.org In the case of 3-nitrophenyl acetate, migration to the position para to the hydroxyl group (C6) is sterically hindered by the adjacent nitro group. Therefore, the primary product is the ortho-acylated ketone, which, after workup, yields this compound. The reaction temperature is a critical factor; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. wikipedia.org

Table 2: Fries Rearrangement for Hydroxy Aryl Ketone Synthesis

| Reaction | Catalyst | Key Feature | Predominant Isomer (High Temp) | Reference |

|---|---|---|---|---|

| Fries Rearrangement | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄) | Rearrangement of phenolic esters. | Ortho-hydroxy aryl ketone | wikipedia.org, organic-chemistry.org |

This table summarizes the Fries rearrangement, a key acylation strategy adaptable for the synthesis of the target compound.

Multi-step derivatization routes offer another synthetic avenue. A plausible, though less direct, pathway could start from 1-(2,4-dinitrophenyl)ethanone. This strategy would involve the selective chemical manipulation of the two nitro groups. One nitro group would need to be reduced to an amine, which could then be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis (a Sandmeyer-type sequence). The remaining nitro group would be left intact. This approach requires careful control of reaction conditions to achieve selective reduction and transformation of only one of the two nitro groups, making it a more complex and potentially lower-yielding pathway compared to direct functionalization methods.

Regioselective Functionalization of Precursor Molecules

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles, such as the use of safer solvents and reagents and improved energy efficiency, are increasingly being applied to the synthesis of aromatic compounds. jocpr.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. arkat-usa.org

For the synthesis of nitro-substituted phenols, microwave irradiation can be particularly effective. A study on the nitration of 4-hydroxyacetophenone using calcium nitrate (B79036) in glacial acetic acid demonstrated that microwave irradiation could drive the reaction to completion in under 10 minutes at low power. gordon.edu While this specific protocol yielded the 3-nitro isomer, it highlights the potential of microwave technology for this class of transformations. The rapid, localized heating provided by microwaves can enhance reaction rates and may influence selectivity, potentially providing a pathway to the desired 2-nitro isomer under different conditions. gordon.edunih.gov The use of a safer nitrating agent like calcium nitrate instead of concentrated nitric and sulfuric acids further aligns this method with green chemistry principles. gordon.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Nitration of 4-Hydroxyacetophenone

| Method | Heating | Reagents | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional | Oil Bath / Hot Plate | HNO₃ / H₂SO₄ | Several hours | Established method | jocpr.com |

This table compares conventional and microwave-assisted methods, underscoring the green chemistry benefits of the latter.

Electrochemical Synthesis Pathways (e.g., Regioselective Electrochemical Oxidation)

Electrochemical synthesis offers a powerful and green alternative for the modification of complex organic molecules, often avoiding the need for toxic reagents and transition metal catalysts. rsc.org While a direct one-step electrochemical synthesis of this compound from a simple precursor is not extensively documented, the principles of regioselective electrochemical oxidation can be applied.

A plausible pathway could involve the anodic oxidation of a precursor molecule. For instance, Shono-type electrochemical oxidation is a known method for the α-hydroxylation of amides and related compounds in a regio- and stereoselective manner. rsc.org A similar mechanism could be envisioned for a suitably substituted precursor to introduce the hydroxyl group regioselectively.

Furthermore, electrochemical methods are adept at generating reactive intermediates like p-benzoquinones from 1,4-dihydroxybenzene derivatives. rsc.org These intermediates readily react with nucleophiles in a Michael-type addition. While not a direct synthesis of the target compound, this demonstrates the utility of electrochemistry in creating functionalized aromatic rings under mild conditions. rsc.orggoogle.com Electrosynthesis has also been effectively used for the reduction of nitro groups in related compounds to prepare biologically active molecules, indicating its versatility in manipulating the functionalities present in the target molecule's analogs. frontiersin.org

Catalytic Approaches with Non-Toxic Agents (e.g., Bismuth Chloride III)

The development of catalytic methods using non-toxic and environmentally benign agents is a key focus of green chemistry. Bismuth(III) salts, such as bismuth(III) chloride (BiCl₃), are particularly attractive because they are relatively non-toxic, inexpensive, and tolerant of air and moisture. nih.govbohrium.com These compounds function as effective Lewis acid catalysts in a variety of organic transformations, including Friedel-Crafts reactions and their variants, which are standard methods for producing acetophenones. nih.govnih.gov

More directly, non-toxic and green catalytic systems have been reported for the key steps in synthesizing the target molecule:

Fries Rearrangement: The synthesis of the 4'-hydroxyacetophenone (B195518) precursor from phenyl acetate can be efficiently catalyzed by p-toluenesulfonic acid (PTSA), a biodegradable and stable solid acid, achieving high conversion and selectivity. researchgate.net

Nitration: Instead of hazardous mixed acids, the nitration of phenols can be achieved with greener reagents. A system using ammonium (B1175870) nitrate (NH₄NO₃) with a catalytic amount of potassium bisulfate (KHSO₄) allows for the regioselective ortho-nitration of phenols. dergipark.org.tr Similarly, using calcium nitrate in acetic acid is an effective and safer method for nitrating 4-hydroxyacetophenone. gordon.edu

These examples show a clear trend towards replacing hazardous reagents with catalytic, non-toxic alternatives for the synthesis of nitrophenols and their derivatives.

Reaction Mechanisms of this compound and its Analogs

The chemical reactivity of this compound is dictated by its three functional groups: the nitro group, the hydroxyl group, and the ethanone (B97240) (acetyl) group, all attached to the aromatic ring.

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds, as it converts a strongly electron-deactivating group into a strongly electron-activating one. This reaction opens up a wide range of subsequent synthetic possibilities. Several methods are available for this reduction.

Catalytic Hydrogenation : This is a common and often clean method. Hydrogen gas (H₂) is used with a metal catalyst, typically palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orgrsc.org This method is highly efficient for reducing both aromatic and aliphatic nitro groups. mdpi.com However, care must be taken as catalytic hydrogenation can also reduce other functional groups. Raney nickel is sometimes preferred if dehalogenation of aryl halides is a concern. mdpi.com

Metal and Acid : The classic Béchamp reduction uses iron (Fe) filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid. rsc.org This method is particularly useful because it is tolerant of many other functional groups, such as esters and aryl halides. rsc.org Other metals like tin (Sn) and zinc (Zn) in acid are also effective. acs.org

Other Reducing Agents : For enhanced chemoselectivity, other reagents can be employed. Sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in a dinitro compound. mdpi.com For ortho-nitrophenols specifically, borane-THF (BH₃-THF) has been shown to be an effective reducing agent. alfa-chemistry.com Metal-free reductions can be achieved using reagents like tetrahydroxydiboron. nih.gov

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | H₂ gas, Solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction | Can reduce other functional groups (alkenes, alkynes, C=O) | acs.orgmdpi.com |

| Fe / HCl or Acetic Acid | Acidic aqueous solution, heat | High chemoselectivity, inexpensive | Requires stoichiometric metal, acidic workup | rsc.org |

| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good for sensitive substrates | Stoichiometric tin salts produced as waste | mdpi.com |

| NaBH₄ / Catalyst | Used with catalysts like Pd/G or in situ generated BI₃ | Mild conditions, can be highly selective | Can reduce carbonyls without specific catalysts | rsc.orgnih.gov |

| BH₃-THF | THF solvent, room temperature | Chemoselective for o-nitrophenols | Can reduce carboxylic acids | alfa-chemistry.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and related compounds that possess strong electron-withdrawing groups. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. frontiersin.org The leaving group then departs, restoring the aromaticity of the ring.

For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups.

There must be a good leaving group (typically a halide).

In this compound, the nitro group (-NO₂) at the ortho position and the acetyl group (-COCH₃) at the para position relative to C1 are powerful electron-withdrawing groups. These groups strongly activate the ring towards nucleophilic attack. researchgate.netnih.gov Specifically, they can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the charge is delocalized onto the ortho and para positions relative to the attack site. researchgate.net

However, the hydroxyl group (-OH) is a very poor leaving group. Therefore, this compound itself is unlikely to undergo SₙAr by displacement of the hydroxyl group. An SₙAr reaction would be plausible if a better leaving group, such as a halogen, were present on the ring, for example at the C-1 or C-5 position. The strong activation provided by the nitro group would facilitate the displacement of such a leaving group by a nucleophile. nih.govnih.gov

Oxidative Transformations of the Ethanone Moiety

The ethanone (acetyl) group is susceptible to oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. The crucial step is the subsequent rearrangement where an alkyl or aryl group migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate leaving group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

In the case of this compound, the Baeyer-Villiger oxidation would involve the migration of either the methyl group or the substituted phenyl group. Due to the higher migratory aptitude of the phenyl group compared to the methyl group, the expected product would be 4-hydroxy-2-nitrophenyl acetate . This reaction effectively inserts an oxygen atom between the carbonyl carbon and the aromatic ring. nih.gov

Condensation Reactions Involving the Acetyl Group (e.g., Claisen-Schmidt Condensation)

The acetyl group of this compound possesses acidic α-protons on its methyl group. In the presence of a base, one of these protons can be abstracted to form a nucleophilic enolate. This enolate can then participate in various condensation reactions.

A prominent example is the Claisen-Schmidt condensation, which is a type of crossed-aldol condensation. This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-protons (e.g., benzaldehyde) under basic or acidic conditions.

The mechanism under basic conditions proceeds as follows:

A base (e.g., hydroxide) deprotonates the α-carbon of the acetyl group in this compound, forming a resonance-stabilized enolate.

This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The resulting alkoxide intermediate is protonated by the solvent (e.g., water) to form a β-hydroxy ketone (an aldol (B89426) adduct).

This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield a highly conjugated α,β-unsaturated ketone, often known as a chalcone (B49325).

This reaction effectively extends the side chain of the ethanone moiety, creating a new carbon-carbon double bond and forming a chalcone derivative of this compound.

Influence of Substituents on Reaction Kinetics and Selectivity

The electronic and steric properties of substituents play a pivotal role in determining the rate and regiochemical outcome of the synthetic steps leading to this compound. These effects are most pronounced in the electrophilic aromatic substitution reactions, namely nitration and the Fries rearrangement.

Substituent Effects on the Nitration of 4-Hydroxyacetophenone

The direct nitration of 4-hydroxyacetophenone presents a complex case of competing directing effects. The hydroxyl group is a potent activating and ortho, para-directing group, while the acetyl group is a deactivating and meta-directing group. unizin.orglibretexts.org The hydroxyl group, being a stronger activating group, primarily directs the incoming electrophile. This would favor the substitution at the positions ortho to the hydroxyl group (C3 and C5). However, for the synthesis of this compound, the nitro group must be introduced at the C2 position, which is ortho to the acetyl group and meta to the hydroxyl group.

The outcome of the nitration of hydroxy-substituted acetophenones is highly dependent on the reaction conditions. For instance, the nitration of 2'-hydroxyacetophenone (B8834) with nitric acid yields a mixture of 2'-hydroxy-3'-nitro- and 2'-hydroxy-5'-nitroacetophenone. digitellinc.com In a notable reaction, the nitration of 4'-hydroxyacetophenone can lead to the formation of 2,4-dinitrophenol, indicating that under certain conditions, the acetyl group can be displaced (ipso-substitution) or that dinitration occurs. digitellinc.com Research on the nitration of electron-rich disubstituted acetophenones suggests that the hydroxyl substituent does not readily promote ipso-substitution. researchgate.net

The electronic nature of substituents significantly impacts the reactivity of the benzene (B151609) ring towards electrophilic attack. Activating groups, such as hydroxyl (-OH), increase the electron density of the ring, making it more nucleophilic and thus increasing the reaction rate. quizlet.com For example, an -OH substituent can make the ring 1000 times more reactive than benzene in nitration reactions. unizin.org Conversely, deactivating groups, like the nitro group (-NO₂), withdraw electron density, making the ring less reactive. quizlet.com An -NO₂ group can render the ring over 10 million times less reactive than benzene. unizin.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect |

| -OH | Activating | Ortho, Para |

| -COCH₃ | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

This table provides a general overview of the directing effects of relevant functional groups.

Substituent Effects on the Fries Rearrangement

The Fries rearrangement of phenyl acetates is a key method for synthesizing hydroxyaryl ketones and serves as a potential route to the 4-hydroxyacetophenone precursor. wikipedia.orgbyjus.comsigmaaldrich.com This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring and is catalyzed by Lewis acids. wikipedia.orgbyjus.comorganic-chemistry.org The regioselectivity of the Fries rearrangement, yielding either the ortho- or para-hydroxyaryl ketone, is sensitive to reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com Lower temperatures and polar solvents tend to favor the para product, while higher temperatures and non-polar solvents favor the ortho product. wikipedia.orgbyjus.com

The electronic nature of substituents on the phenyl acetate has a significant impact on the reaction rate. A Hammett plot for the Fries rearrangement of 4-substituted phenyl acetates reveals a linear relationship with a negative slope (ρ value). researchgate.net This indicates that electron-donating groups in the para position accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with an electrophilic aromatic substitution mechanism where the build-up of positive charge in the transition state is stabilized by electron-donating groups.

In contrast, a study on the Fries rearrangement of phenyl (4-substituted benzoates) showed an inverse V-shaped Hammett plot. researchgate.net This suggests a change in the rate-determining step depending on whether the substituent on the benzoyl group is electron-donating or electron-withdrawing.

Limitations to the Fries rearrangement include lower yields when the aromatic or acyl component is heavily substituted due to steric hindrance. byjus.com Furthermore, the presence of deactivating, meta-directing groups on the benzene ring can also lead to reduced yields. byjus.com

Table 2: Influence of Substituents on the Fries Rearrangement of 4-Substituted Phenyl Acetates

| 4-Substituent | Relative Reactivity (Qualitative) |

| Electron-Donating (e.g., -CH₃) | Increased |

| Hydrogen | Baseline |

| Electron-Withdrawing (e.g., -Cl) | Decreased |

This table is based on the trend observed in the Hammett plot for the Fries rearrangement. researchgate.net

Advanced Characterization and Structural Elucidation of 1 4 Hydroxy 2 Nitrophenyl Ethanone

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in determining the structure of 1-(4-Hydroxy-2-nitrophenyl)ethanone. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure, providing a fingerprint of the compound's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, various NMR techniques are employed to map its proton and carbon frameworks and to study its conformational dynamics.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing key information about neighboring functional groups. In the case of this compound, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro and acetyl groups. libretexts.org The methyl protons of the acetyl group would resonate at a higher field, generally in the range of 2.0-2.4 ppm. libretexts.org The phenolic hydroxyl proton signal can vary in position and is often broad, depending on the solvent and concentration.

Specific ¹H NMR data for this compound is not widely available in published literature. However, analysis of structurally similar compounds, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one, shows aromatic protons in the range of 7.52-8.17 ppm and a methyl singlet at 2.20 ppm. chegg.com For 2'-nitroacetophenone, the aromatic protons are observed in a complex multiplet, and the methyl protons of the acetyl group appear as a singlet. chemicalbook.comnih.gov These examples provide a basis for predicting the expected spectral features of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.0 - 2.5 | Singlet |

| Aromatic-H | ~6.5 - 8.0 | Doublet, Doublet of Doublets |

| -OH | Variable | Singlet (broad) |

Note: This table is predictive and based on general chemical shift ranges and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For this compound, the carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. nih.gov The aromatic carbons would appear between 110 and 160 ppm, with their specific shifts influenced by the positions of the hydroxyl, nitro, and acetyl substituents. The methyl carbon of the acetyl group would be found at a much higher field.

While specific experimental ¹³C NMR data for this compound is scarce, data from related compounds offer valuable insights. For instance, in other substituted phenyl benzoates, the carbonyl carbon chemical shift is sensitive to the electronic and steric effects of the substituents. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 - 30 |

| Aromatic-C | ~110 - 160 |

| C=O | ~190 - 200 |

| C-OH | ~150 - 160 |

| C-NO₂ | ~140 - 150 |

Note: This table is predictive and based on general chemical shift ranges and data from analogous compounds.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. youtube.comyoutube.com These studies can provide valuable information about the energy barriers associated with these dynamic processes.

The electron clouds of functional groups like the carbonyl and nitro groups, as well as the benzene ring, can create local magnetic fields that are anisotropic, meaning their effect on the chemical shifts of nearby nuclei depends on the orientation of the nucleus relative to the functional group. researchgate.netyoutube.com In a molecule like this compound, the rotation around the bond connecting the acetyl group to the phenyl ring can be influenced by steric hindrance from the ortho-nitro group. acs.org This restricted rotation can lead to anisotropic reorientation, where certain conformations are more populated than others, affecting the observed NMR chemical shifts. researchgate.net

Due to restricted rotation around the aryl-C(O) bond, this compound can exist as different rotational conformers (rotamers). The presence of a bulky ortho-nitro group is expected to create a significant barrier to rotation for the acetyl group. researchgate.netnih.gov At low temperatures, the interconversion between these conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. youtube.com By analyzing the NMR spectra at various temperatures, it is possible to identify the different rotational conformers present and determine their relative populations and the energy barrier for their interconversion. nih.gov However, specific dynamic NMR studies detailing the conformational equilibria and rotational barriers for this compound are not currently available in the public scientific literature.

Dynamic NMR Studies of Conformational Equilibria and Rotational Barriers

Hydrogen Bonding Interactions via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the hydrogen bonding environment within a molecule. For this compound, ¹H-NMR spectroscopy is particularly insightful for understanding the interactions of the hydroxyl proton. The chemical shift of a hydroxyl (-OH) proton is highly sensitive to its environment, including concentration, solvent, and temperature, primarily due to hydrogen bonding.

In this compound, the hydroxyl proton is located at the 4-position of the phenyl ring. Its signal in an NMR spectrum is expected to be a singlet, though it can often appear as a broad peak. The exact chemical shift can vary significantly, typically appearing in a wide range from 0.5 to 5.0 ppm, but can be shifted further downfield depending on the extent of hydrogen bonding. libretexts.orgmsu.edu

Two primary types of hydrogen bonding can influence the hydroxyl proton's chemical shift:

Intermolecular Hydrogen Bonding: This occurs between the hydroxyl group of one molecule and an electronegative atom (like the oxygen of the carbonyl or nitro group) of another molecule. This interaction is concentration-dependent.

Intramolecular Hydrogen Bonding: This can occur between the hydroxyl group (-OH) at position 4 and the ortho-nitro group (-NO₂) at position 2. The proximity of these two groups allows for the formation of a stable six-membered ring-like structure through a hydrogen bond. This type of interaction is independent of concentration and tends to shift the proton signal significantly downfield.

The presence of a strong electron-withdrawing nitro group ortho to the acetyl group and para to the hydroxyl group also influences the electronic environment of the entire aromatic system, further affecting the chemical shifts of all protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. While the spectra of polymorphs can show differences, the fundamental vibrational modes are characteristic of the molecule's structure. americanpharmaceuticalreview.com

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex, with numerous normal modes of vibration. The assignment of these modes is typically based on comparison with related molecules and theoretical calculations. conicet.gov.arresearchgate.net Key vibrational modes are associated with the stretching and bending of its specific functional groups.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500 - 3200 (Broad) | Stretching of the phenolic hydroxyl group, often broadened due to hydrogen bonding. researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the methyl (CH₃) group. |

| C=O Stretch | 1700 - 1670 | Carbonyl stretching of the ketone, conjugated to the aromatic ring. |

| N-O Stretch (Asymmetric) | 1550 - 1500 | Asymmetric stretching of the nitro (NO₂) group. |

| N-O Stretch (Symmetric) | 1360 - 1320 | Symmetric stretching of the nitro (NO₂) group. |

| C-O Stretch (Phenolic) | 1260 - 1180 | Stretching of the C-O bond of the hydroxyl group. |

Identification of Functional Group Signatures

The IR and Raman spectra provide clear signatures for the primary functional groups within the molecule.

Hydroxyl Group (-OH): A prominent, broad absorption band in the IR spectrum between 3500-3200 cm⁻¹ is the most definitive signature of the O-H stretching vibration. researchgate.net Its broadness is a strong indicator of hydrogen bonding.

Carbonyl Group (C=O): A strong, sharp absorption peak around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. Its position indicates conjugation with the aromatic ring.

Nitro Group (-NO₂): This group is identified by two distinct, strong stretching vibrations. The asymmetric stretch appears at a higher frequency (around 1530 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1340 cm⁻¹).

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₈H₇NO₄, which corresponds to a precise molecular weight of approximately 181.0375 Da and a nominal molecular mass of 181 g/mol . nih.gov

Electron Impact (EI) ionization is a common technique that leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of this compound is dictated by the stability of the resulting fragments and the nature of its functional groups. libretexts.org

Predicted Fragmentation Pattern for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 181 | [C₈H₇NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₇H₄NO₄]⁺ | Loss of a methyl radical (˙CH₃) from the acetyl group ([M-15]⁺). |

| 138 | [C₇H₆NO₂]⁺ | Loss of the acetyl group (˙COCH₃) to form a nitrophenoxy cation ([M-43]⁺). |

| 135 | [C₈H₇O₂]⁺ | Loss of the nitro group (˙NO₂) from the molecular ion ([M-46]⁺). |

| 120 | [C₇H₄O₂]⁺ | Loss of a methyl radical followed by loss of the nitro group. |

| 92 | [C₆H₄O]⁺˙ | Fragmentation involving the loss of both the acetyl and nitro groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within its conjugated system, which includes the phenyl ring, the carbonyl group, and the nitro group. The hydroxyl group acts as an auxochrome, modifying the absorption maxima.

The primary electronic transitions expected are:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and conjugated system. The presence of the nitro and carbonyl groups extends the conjugation, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift).

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl or nitro groups) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions. For related compounds like 2-diazo-1-(4-hydroxyphenyl)ethanone, absorption maxima are observed around 306 nm. nih.gov

The pH of the solution can significantly affect the UV-Vis spectrum. Deprotonation of the phenolic hydroxyl group under basic conditions creates a phenoxide ion, which is a stronger electron-donating group. This enhances conjugation and results in a pronounced bathochromic (red) shift of the λmax. nih.gov

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, C=O, NO₂ | 250-350 nm |

| n → π* | C=O Group | >300 nm |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the solid state.

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. While crystal structures for closely related compounds, such as 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone, have been reported, the specific crystallographic parameters for the title compound are not available. nih.gov The determination of its crystal system, space group, unit cell dimensions, and solid-state packing arrangement awaits future crystallographic studies. Such a study would be invaluable for confirming the planarity of the molecule and providing definitive evidence of intra- and intermolecular hydrogen bonding networks.

Analysis of Molecular Conformation and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions within the crystal lattice are pivotal in determining the macroscopic properties of a chemical compound. For this compound, the presence of a hydroxyl group, a nitro group, and a carbonyl group on the phenyl ring suggests the significant influence of hydrogen bonding on its molecular conformation and crystal packing.

Detailed crystallographic studies on the closely related compound, N-(4-hydroxy-2-nitrophenyl)acetamide, reveal a high degree of planarity. nih.gov This planarity is largely attributed to the formation of intramolecular hydrogen bonds. In the case of this compound, it is highly probable that a similar intramolecular hydrogen bond exists between the hydrogen of the para-hydroxyl group and an oxygen atom of the ortho-nitro group, or between the acetyl group's carbonyl oxygen and a hydrogen from the solvent or an adjacent molecule in a crystal. More specifically, an intramolecular hydrogen bond is expected between the acetyl group and the adjacent nitro group.

In the solid state, intermolecular forces dictate how individual molecules arrange themselves into a crystal lattice. For a molecule like this compound, intermolecular hydrogen bonding is expected to be a dominant force. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. This is supported by studies on similar structures, such as N-(4-hydroxy-2-nitrophenyl)acetamide, where the hydroxyl group engages in intermolecular hydrogen bonding with the amide oxygen of an adjacent molecule, leading to the formation of chains within the crystal structure. nih.gov It is therefore reasonable to infer that this compound would exhibit a similar propensity for forming hydrogen-bonded networks in its crystalline form.

Investigation of Tautomerism in the Solid State

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key consideration for molecules with specific functional groups. In the case of this compound, two primary forms of tautomerism could theoretically occur in the solid state: keto-enol tautomerism and nitro-aci-nitro tautomerism.

Keto-Enol Tautomerism:

The presence of an acetyl group (a ketone) with alpha-hydrogens allows for the possibility of keto-enol tautomerism. The keto form, which is the standard representation of the molecule, could potentially tautomerize to its enol form. The stability of the enol tautomer is often influenced by factors such as aromaticity and intramolecular hydrogen bonding. While the keto form is generally more stable for simple ketones, the potential for extended conjugation with the phenyl ring and the formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol form could influence this equilibrium.

Nitro-Aci-Nitro Tautomerism:

The presence of a nitro group adjacent to an acidic proton (in this case, on the alpha-carbon of the ethanone (B97240) moiety) raises the possibility of nitro-aci-nitro tautomerism. This involves the migration of a proton from the alpha-carbon to one of the oxygen atoms of the nitro group, resulting in the formation of an aci-nitro or nitronic acid tautomer. This tautomeric form contains a C=N double bond and a hydroxyl group on the nitrogen. The stability of the aci-nitro form is generally lower than the nitro form, but its presence can be influenced by the electronic environment and intermolecular interactions within the crystal lattice.

While the potential for these tautomeric forms exists based on the molecular structure, specific experimental studies, such as solid-state NMR or detailed vibrational spectroscopy (FT-IR, Raman), would be required to definitively confirm their presence or absence in the solid state of this compound.

Elemental Compositional Analysis

The elemental composition of a pure chemical compound is a fundamental property derived from its molecular formula. This information is critical for its identification and for stoichiometric calculations. The molecular formula for this compound is C₈H₇NO₄. nih.gov Based on this formula, the elemental composition can be calculated.

The molar mass of this compound is 181.15 g/mol . nih.gov The percentage composition of each element in the compound is presented in the table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 53.06 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.90 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |

| Oxygen | O | 16.00 | 4 | 64.00 | 35.31 |

| Total | 181.15 | 100.00 |

Compound Names Table

| Systematic Name | Synonyms | CAS Number |

|---|---|---|

| This compound | 4'-Hydroxy-2'-nitroacetophenone | 948550-13-8 nih.gov |

| N-(4-hydroxy-2-nitrophenyl)acetamide |

Computational and Theoretical Investigations of 1 4 Hydroxy 2 Nitrophenyl Ethanone

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to investigate molecules of this class, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant method for studying the electronic structure of molecules like 1-(4-Hydroxy-2-nitrophenyl)ethanone due to its favorable accuracy-to-cost ratio. Studies on related nitro-derivatives of o-hydroxy acetophenone (B1666503) have utilized DFT to calculate potential energy curves for the rotation of functional groups and to understand conformational isomerism. nih.gov For instance, in a study on a related isomer, DFT calculations were crucial in estimating the energy barriers associated with the rotation of the nitro group and the isomerization of the hydroxyl group. nih.govresearchgate.net These calculations help in understanding the influence of intramolecular hydrogen bonding on the stability of different conformers. researchgate.net

DFT is also employed to analyze vibrational spectra (IR and Raman), which can reveal bands sensitive to phase transitions and conformational changes. nih.gov The choice of functional and basis set is critical in DFT studies. For similar molecules, the B3LYP functional combined with basis sets like 6-311++G(2d,2p) has been used to model potential energy surfaces and hydrogen bond transformations. researchgate.net The electronic effects of substituents, such as the nitro and ketone groups, on the reactivity of the molecule can also be investigated using DFT to predict electrostatic potentials and frontier molecular orbitals.

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

While direct applications of post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) to this compound are not prominently documented, these methods are a standard for achieving higher accuracy in computational chemistry. They account for electron correlation more explicitly than DFT or Hartree-Fock methods. For systems with complex electronic features like intramolecular hydrogen bonding and potential for charge transfer, MP2 can provide a more refined description of the energetics and geometries. In the absence of specific data for the target compound, it is a recommended approach for future, more detailed computational investigations.

Hartree-Fock (HF) Level Computations

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, leading to some inaccuracies, it is often a starting point for more advanced calculations. HF computations can provide a qualitative understanding of the electronic structure and are less computationally demanding than post-HF methods. For substituted acetophenones, HF calculations, often in conjunction with DFT, can be used to analyze substituent effects on the electronic properties of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a visual and energetic understanding of a molecule's three-dimensional structure and dynamic behavior.

Geometry Optimization and Conformational Energy Landscapes

The geometry of this compound is expected to be influenced by the interplay of its functional groups. The presence of a hydroxyl group ortho to the acetyl group likely leads to the formation of an intramolecular hydrogen bond. This interaction significantly impacts the planarity and conformational preferences of the molecule.

Computational studies on related o-hydroxy acetophenone derivatives have shown that the rotation of the nitro group and the isomerization of the hydroxyl group are key dynamic processes. nih.gov The potential energy surfaces for these movements can be mapped using methods like DFT to identify the most stable conformers and the energy barriers between them. researchgate.net For example, two polymorphic forms of a related nitro-derivative of o-hydroxy acetophenone were identified, arising from different crystallization conditions, and their structures were investigated using a combination of experimental techniques and DFT. nih.gov

Table 1: Representative Conformational Data for a Related o-Hydroxy Acetophenone Derivative (Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Hydrogen Bond Length (Å) |

| A | 0.00 | O-C-C-O: ~0 | 1.8 - 2.0 |

| B | 2.50 | O-C-C-O: ~180 | N/A |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Data for Substituted Acetophenones (Note: These are representative values for related compounds to illustrate the impact of substituents on FMO energies.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acetophenone | -6.5 | -1.2 | 5.3 |

| 4-Hydroxyacetophenone | -5.8 | -0.9 | 4.9 |

| 4-Nitroacetophenone | -7.2 | -2.5 | 4.7 |

This table illustrates that an electron-donating group like hydroxyl raises the HOMO energy, while an electron-withdrawing group like nitro lowers both the HOMO and LUMO energies, generally leading to a smaller energy gap.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds in a molecule. It provides a localized, "chemist's-eye" view of electron density distribution and charge transfer between orbitals. For a molecule like this compound, an NBO analysis would be instrumental in quantifying the intramolecular charge transfer (ICT) occurring due to the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro and acetyl) groups on the phenyl ring.

The analysis would typically involve calculating the stabilization energies (E(2)) associated with delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. Significant stabilization energies would indicate strong intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and nitro groups into the π-system of the aromatic ring, or interactions involving the carbonyl group. These interactions play a crucial role in the molecule's electronic structure and reactivity. nih.govimedpub.com

Data Table:

A data table for Natural Bond Orbital (NBO) analysis of this compound cannot be generated as no specific published studies containing this information were found.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would likely be concentrated around the oxygen atoms of the hydroxyl, nitro, and carbonyl groups due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.

By identifying these regions, the MEP map provides a qualitative prediction of how the molecule would interact with other reagents. researchgate.net

Data Table:

A data table for Molecular Electrostatic Potential (MEP) mapping of this compound cannot be generated as no specific published studies containing this information were found.

Thermochemical Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to calculate the thermochemical properties of a molecule in its ground state. These properties include standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

While experimental thermochemical data for some related acetophenone derivatives are available in databases like the NIST WebBook, specific computationally derived thermochemical data for this compound are not present in the located literature. A study on the thermal evaluation of metal complexes of the isomeric p-hydroxy-m-nitro acetophenone provided experimental thermogravimetric analysis but did not include computational thermochemical properties of the ligand itself. researchgate.netnist.gov

Data Table:

A data table for the thermochemical properties of this compound cannot be generated as no specific published studies containing this information were found.

Prediction and Interpretation of Spectroscopic Data

Computational methods are frequently used to simulate and help interpret experimental spectroscopic data.

Computational IR and Raman Spectra Simulation

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational bands to specific functional groups and bond motions (e.g., C=O stretch, O-H bend, N-O stretch) can be achieved. Such studies have been performed for various acetophenone derivatives, but not specifically for this compound. nih.gov

Data Table:

A data table for the computational IR and Raman spectra of this compound cannot be generated as no specific published studies containing this information were found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. It is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical transitions from the ground state to various excited states. The calculations also provide information on the oscillator strengths of these transitions, which correspond to the intensity of the absorption bands. For this compound, TD-DFT would help in understanding the nature of its electronic transitions, such as π→π* and n→π* transitions, and how they are influenced by the substituent groups on the phenyl ring. While TD-DFT studies have been conducted on many organic molecules, including other nitroaromatic compounds, specific results for the title compound are not available in the reviewed literature. nih.govnih.gov

Data Table:

A data table for the TD-DFT electronic spectra of this compound cannot be generated as no specific published studies containing this information were found.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could involve studying its synthesis, its role in condensation reactions, or its behavior in processes like hydrogenation or oxidation. researchgate.netrsc.org For example, studies on the hydrogenation of 4-nitroacetophenone have explored different reaction mechanisms and pathways. researchgate.net However, no specific computational studies on the reaction mechanisms involving this compound were identified.

Data Table:

A data table for computational reaction mechanism studies of this compound cannot be generated as no specific published studies containing this information were found.

Research Findings on the Remain Limited

Despite extensive searches of available scientific literature and databases, specific computational and theoretical studies detailing the solvent effects on the molecular properties and reactivity of this compound are not publicly available. Therefore, the generation of a detailed article with specific research findings and data tables on this particular subject, as requested, cannot be fulfilled at this time.

While general principles of computational chemistry allow for the prediction of how solvents might influence molecules with similar functional groups (such as phenols, nitroaromatics, and ketones), the strict requirement to focus solely on "this compound" and to include specific research data prevents the creation of an article that would be both compliant with the user's instructions and scientifically rigorous.

The study of solvent effects is a critical area of chemical research. The polarity of a solvent and its ability to form hydrogen bonds can significantly alter the electronic structure, spectroscopic properties (such as UV-Vis absorption, leading to solvatochromism), and the reaction pathways and rates of a solute molecule. For a compound like this compound, one would anticipate that:

Polar protic solvents (e.g., water, ethanol) would engage in hydrogen bonding with the hydroxyl (-OH) and nitro (-NO2) groups, potentially leading to significant shifts in its absorption spectra.

Polar aprotic solvents (e.g., DMSO, acetonitrile) would interact through dipole-dipole interactions, influencing the molecule's ground and excited state dipole moments.

Non-polar solvents (e.g., hexane, toluene) would have the least interaction, providing a baseline for observing the intrinsic properties of the molecule.

Computational methods like Density Functional Theory (DFT) coupled with solvent models (such as the Polarizable Continuum Model - PCM) are standard tools for investigating these interactions. Such studies would typically yield data on optimized geometries, dipole moments, and predicted UV-Vis absorption maxima (λmax) in various solvents, as well as calculations of reaction energy barriers.

However, without published research specifically targeting this compound, any data presented would be hypothetical and not based on the "detailed research findings" required by the prompt. Adherence to scientific accuracy and the user's explicit constraints necessitates that no article be generated in the absence of this specific data.

Should such research be published in the future, it would be possible to construct the requested article.

Table of Compounds Mentioned

Exploration of Biological Activities of 1 4 Hydroxy 2 Nitrophenyl Ethanone and Its Derivatives Pre Clinical/mechanistic Focus

Antimicrobial Activity Studies

The introduction of a nitro group and a phenolic hydroxyl group onto an acetophenone (B1666503) scaffold suggests potential for antimicrobial action. These functional groups are known to be present in various compounds exhibiting bacteriostatic, bactericidal, or antifungal properties. The mechanisms often involve interference with microbial metabolic pathways, disruption of cell membrane integrity, or inhibition of essential enzymes.

Direct studies detailing the antibacterial efficacy of 1-(4-Hydroxy-2-nitrophenyl)ethanone are limited in the reviewed scientific literature. However, the broader class of compounds known as chalcones, which can be synthesized from acetophenones, has been widely evaluated for antibacterial properties. For example, various synthesized chalcones have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov The activity is often linked to the specific substitution patterns on the aromatic rings. nih.gov

Derivatives of related structures, such as 1,4-naphthoquinone, have demonstrated potent antibacterial action by increasing the permeability of both outer and inner bacterial membranes and inhibiting biofilm formation. nih.gov Similarly, certain 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives bearing a nitrophenyl group have been synthesized and show antibacterial properties. nih.gov These findings suggest that derivatives of this compound, particularly if converted into heterocyclic systems or chalcones, could be promising candidates for antibacterial evaluation.

The potential of this compound and its derivatives as antifungal agents is an area ripe for investigation. A synthetic derivative of zingerone, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, where a nitro group replaces the methoxy (B1213986) group of the parent compound, has exhibited strong antifungal activity against agricultural pathogens like Aspergillus flavus and Fusarium graminearum. mq.edu.au This compound, sharing the core hydroxy-nitrophenyl structure, was identified as the most potent among 34 derivatives tested, with its activity demonstrated in agar (B569324) diffusion and dilution assays. mq.edu.au

Studies on other related structures further support this potential. Naphthoquinone derivatives, for instance, are known to possess antifungal properties, with some showing efficacy against Candida species and various dermatophytes. semanticscholar.org Chalcones and pyrazoline derivatives have also been reported to have moderate to significant antifungal activity against pathogens like Candida albicans. researchgate.netsigmaaldrich.com The mechanism for some of these related compounds is believed to involve the disruption of the fungal cell membrane. semanticscholar.org

Anticancer Activity Investigations (Cellular and Biochemical Mechanisms)

The investigation of acetophenone and chalcone (B49325) derivatives as anticancer agents is a significant field in medicinal chemistry. The presence of functional groups like nitro and hydroxyl moieties on the aromatic ring can influence cytotoxicity and the ability to interfere with cancer cell signaling pathways.

While direct data on the antiproliferative activity of this compound is not available in the reviewed literature, extensive research on related chalcones and acetophenones demonstrates their potential to inhibit cancer cell growth. Chalcones, which can be synthesized from acetophenones, have been shown to be cytotoxic against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colon (HT-29) cancer lines. nih.govresearchgate.net

For instance, certain chalcones have shown potent cytotoxicity with low IC50 values. nih.govnih.gov Similarly, other acetophenone derivatives, such as 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240), have exhibited dose- and time-dependent cytotoxic effects on colon (HT-29), lung (A549), and breast (MCF-7) cancer cells, while showing no significant toxicity to normal fibroblast cells (MRC-5). mdpi.comresearchgate.net Triazene derivatives containing a nitrophenyl group have also demonstrated marked cytotoxic effects across multiple cancer cell lines. brieflands.com

Table 1: Cytotoxic Activity of Selected Acetophenone/Chalcone Derivatives on Cancer Cell Lines Note: This table includes data for related compounds, not the subject compound itself, to illustrate the general potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 4'-hydroxy-2',6'-dimethoxychalcone | Leukemia (CEM/ADR5000) | 2.54 µM | nih.gov |

| 4'-hydroxy-2',6'-dimethoxychalcone | Hepatocarcinoma (HepG2) | 58.63 µM | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene | Prostate (PC3) | 0.590 µM | brieflands.com |

| 1,3-bis(2-ethoxyphenyl)triazene | Breast (MCF7) | 0.56 µM | brieflands.com |

| DMHE* | Colon (HT-29) | 17.2 µg/mL (48h) | mdpi.com |

| DMHE* | Breast (MCF-7) | 25.0 µg/mL (72h) | mdpi.com |

*DMHE: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone

The cytotoxic effects of many chalcones and related flavonoids are often mediated through the induction of apoptosis (programmed cell death). nih.gov Studies on active chalcones have shown they can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. researchgate.net Key mechanistic features include the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.govresearchgate.netmdpi.com

For example, certain cytotoxic chalcones were found to elicit apoptosis in MCF-7 breast cancer cells, as confirmed by multiparameter cytotoxicity assays and the activation of caspases-3/7, -8, and -9. researchgate.net Another study showed that a potent chalcone derivative arrested the cell cycle in the G0/G1 phase and induced apoptosis via mitochondrial disruption in leukemia cells. nih.gov In some cases, the primary mechanism of cell death induced by related acetophenone derivatives has been identified as necrosis rather than apoptosis, indicating that multiple cell death pathways may be involved depending on the specific chemical structure. researchgate.net

A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for developing new drugs through chemical modification. Chalcones are widely regarded as privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including anticancer effects. nih.govmdpi.com Their simple two-aromatic-ring structure connected by a three-carbon linker allows for extensive modification to optimize potency and selectivity.

While this compound itself has not been explicitly identified as a lead compound in the reviewed literature, its core structure is a key building block for synthesizing chalcones. The presence of the nitro and hydroxyl groups offers reactive sites for creating a diverse library of derivatives. nih.gov The established anticancer potential of various chalcones and other nitrophenyl-containing heterocycles makes the parent acetophenone a valuable starting material for medicinal chemistry programs aimed at discovering novel therapeutic agents. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Assays

Derivatives of this compound, particularly chalcones, have demonstrated notable antioxidant capabilities. The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and to inhibit lipid peroxidation.

The presence and position of hydroxyl (-OH) groups on the aromatic rings of these derivatives are considered crucial for their antioxidant activity. nih.govnih.gov Studies on 2'-hydroxy-chalcones have shown that these compounds can effectively scavenge free radicals. For instance, a chalcone derivative bearing two hydroxyl groups on its 'B' ring exhibited significant DPPH radical scavenging ability. nih.gov In addition to direct radical scavenging, some derivatives have been shown to inhibit lipid peroxidation induced by radicals, a key process in cellular damage. nih.gov

Another class of derivatives, tetrahydroisoquinolines bearing a nitrophenyl group, has also been investigated for their antioxidant properties. Many of these compounds have demonstrated high antioxidant activity in preclinical assays. nih.gov The ability of these varied derivatives to counteract oxidative stress highlights their potential as therapeutic agents against conditions exacerbated by reactive oxygen species.

Table 1: Antioxidant Activity of 2'-Hydroxy-Chalcone Derivatives

| Compound | DPPH Radical Scavenging (%) | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| Chalcone 4b | 82.4 | 82.3 |

Data sourced from a study on 2'-hydroxy-chalcones. nih.gov

Anti-inflammatory Response Evaluation

The anti-inflammatory properties of this compound derivatives have been extensively studied. These investigations have revealed that various structural modifications can lead to potent anti-inflammatory agents that act through multiple mechanisms.

One notable example is a phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which has been shown to significantly inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The anti-inflammatory effect of this compound was also observed in an in vivo zebrafish model. nih.gov Further mechanistic studies revealed that its anti-inflammatory action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Other classes of derivatives, such as those based on S-naproxen and 1,2,4-triazole (B32235), have also demonstrated significant anti-inflammatory effects in animal models. nih.govnih.gov For example, certain 1,2,4-triazole derivatives have shown a high percentage of edema inhibition in carrageenan-induced paw edema assays. nih.gov Similarly, p-nitrophenyl hydrazones have been designed as multi-target inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. chemrxiv.org

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Class | Assay | Result |

|---|---|---|

| 1,2,4-Triazole derivative nih.gov | Egg albumin-induced paw edema | 91% inhibition |

| 1,2,4-Triazole derivative [5e] | Egg albumin-induced paw edema | 81% inhibition |

Data sourced from a study on 1,2,4-triazole derivatives. nih.gov

Other Reported Biological Activities (e.g., Antiviral, Antiparasitic, Analgesic, Anticonvulsant)

Beyond antioxidant and anti-inflammatory effects, derivatives of this compound have been explored for a variety of other biological activities.

Analgesic Activity: Several derivatives have shown promising analgesic properties. A study on S-naproxen derivatives identified a compound with significant analgesic effects in the hot plate test. nih.gov Furthermore, certain 1,2,4-triazole derivatives have demonstrated a significant reduction in acetic acid-induced writhing in mice. nih.gov Dammarane (B1241002) triterpenoids are another class of compounds that have exhibited significant pain inhibition. rsc.org

Antiviral Activity: The antiviral potential of related structures has also been investigated. For instance, umifenovir, an indole (B1671886) derivative, has shown broad-spectrum activity against various coronaviruses, including SARS-CoV-2, with determined 50% effective concentrations (EC50). nih.gov Another study highlighted the antiviral activity of a quinoline-carboxamide derivative against the influenza A virus H1N1. nih.gov

Antiparasitic Activity: Some derivatives have been evaluated for their antiparasitic effects. A study on pyrazoline derivatives derived from curcuminoids revealed compounds with significant activity against the epimastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease, with specific 50% inhibitory concentrations (IC50). researchgate.net

Anticonvulsant Activity: The 1,2,4-triazole scaffold, which can be derived from the core structure, is known to be associated with anticonvulsant properties, among other pharmacological effects. nih.gov

Table 3: Other Biological Activities of Selected Derivatives

| Compound/Derivative Class | Biological Activity | Assay/Model | Key Finding |

|---|---|---|---|

| S-Naproxen Derivative (NPD 1) | Analgesic | Hot plate test | 87.53% inhibition nih.gov |

| 1,2,4-Triazole Derivative nih.gov | Analgesic | Acetic acid-induced writhing | 83% reduction in writhes nih.gov |

| Umifenovir | Antiviral (HCoV-OC43) | Plaque inhibition assay | EC50: 9.0 ± 0.4 µM nih.gov |

| Umifenovir | Antiviral (HCoV-229E) | Plaque inhibition assay | EC50: 10.0 ± 0.5 µM nih.gov |

| Umifenovir | Antiviral (SARS-CoV-2) | Viral replication assay | EC50: 23.6 ± 2.0 µM nih.gov |

| Pyrazoline Derivative (4a) | Antiparasitic (T. cruzi) | Epimastigote growth inhibition | IC50: 5.0 µM researchgate.net |

| Pyrazoline Derivative (4e) | Antiparasitic (T. cruzi) | Epimastigote growth inhibition | IC50: 4.2 µM researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the observed biological activities.

For antioxidant activity, the number and position of hydroxyl groups on the aromatic rings of chalcone derivatives are paramount. nih.govnih.gov The presence of these groups enhances the radical scavenging capacity of the molecules. The 2'-hydroxy group in chalcones is a key feature that contributes to their bioactivity. nih.gov

In the context of anti-inflammatory action, the design of p-nitrophenyl hydrazones as multi-target inhibitors of COX-2 and 5-LOX demonstrates a rational approach to SAR. chemrxiv.org The specific substitutions on the hydrazone scaffold are tailored to achieve potent inhibition of these key inflammatory enzymes.

Similarly, for analgesic properties, the structural arrangement of dammarane triterpenoids has been correlated with their activity, with specific derivatives showing stronger effects than others. rsc.org These SAR insights are crucial for the rational design and optimization of more potent and selective therapeutic agents based on the this compound scaffold.

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and signaling pathways affected by these derivatives is fundamental to elucidating their mechanisms of action.

The anti-inflammatory effects of the phenylpropanoid derivative HHMP have been clearly linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov By preventing the nuclear translocation of the p65 subunit of NF-κB, HHMP downregulates the expression of pro-inflammatory genes. nih.gov

In the realm of analgesia, the mechanism of action for an S-naproxen derivative has been suggested to involve the opioidergic pathway, as its analgesic effect was diminished by the opioid antagonist naloxone. nih.gov

For other derivatives, the molecular targets have been identified through their design and subsequent evaluation. For example, p-nitrophenyl hydrazones were specifically developed to inhibit COX-2, 5-LOX, and the proton pump H+/K+ ATPase. chemrxiv.org The analgesic and anti-inflammatory activities of certain dammarane triterpenoids have been attributed to their affinity for and inhibition of the COX-2 enzyme. rsc.org These studies, which pinpoint specific molecular interactions, are vital for understanding the therapeutic potential and for the future development of these compounds.

Potential Applications in Specialized Chemical Synthesis and Industrial Processes

Intermediate in Advanced Organic Synthesis

1-(4-Hydroxy-2-nitrophenyl)ethanone is a valuable intermediate in advanced organic synthesis, primarily due to the reactivity of its functional groups which allow for the construction of complex heterocyclic systems. The presence of the ortho-nitro group to the acetyl group, and a para-hydroxyl group, allows for a variety of chemical transformations.

One of the most significant applications is in the synthesis of chromones (4H-chromen-4-ones). ijrar.orggu.se The general strategy often involves the reaction of an o-hydroxyacetophenone derivative with a suitable reagent to form the pyranone ring. For instance, condensation reactions like the Baker-Venkataraman rearrangement can be employed to create a 1,3-diketone intermediate, which subsequently undergoes acid-catalyzed cyclization to form the chromone (B188151) skeleton. ijrar.org The nitro group on the this compound backbone can be retained or transformed in subsequent steps to produce a wide range of substituted chromones, which are themselves scaffolds for pharmacologically active compounds. ijrar.orggu.se

Furthermore, this compound serves as a precursor for quinolone derivatives. researchgate.net Quinolones, particularly 4-hydroxy-2(1H)-quinolones, are important structural motifs in many natural products and pharmaceuticals. researchgate.netresearchgate.net The synthesis can proceed through reductive cyclization, where the nitro group is reduced to an amino group, which then undergoes an intramolecular reaction with the acetyl group or a derivative thereof to form the heterocyclic ring. researchgate.net The versatility of this compound as an intermediate is highlighted by its role in building these and other bioactive molecules, including enzyme inhibitors. nih.gov

Role in the Production of Dyes and Pigments

Nitroaromatic compounds are a well-established class of chromophores used in the synthesis of dyes and pigments. researchgate.net While direct evidence for the large-scale industrial use of this compound in dye production is not extensively documented in public literature, its chemical structure makes it a highly probable candidate as a precursor, particularly for azo dyes . researchgate.netyoutube.com

Azo dyes, characterized by the -N=N- functional group, are synthesized through a diazotization and coupling reaction. researchgate.net The synthesis typically involves diazotizing an aromatic amine and reacting the resulting diazonium salt with a coupling component, often a phenol (B47542) or another aromatic amine. The critical step for utilizing this compound would be the chemical reduction of its nitro group (-NO₂) to an amino group (-NH₂). The resulting 1-(2-amino-4-hydroxyphenyl)ethanone (B1610972) could then serve as the aromatic amine component in the diazotization reaction. Alternatively, it could act as the coupling component, with the azo coupling occurring at a position activated by the hydroxyl and amino groups. The specific color and properties of the resulting dye would be influenced by the other reactant in the coupling process. The synthesis of azo dyes from related nitrophenol and nitroaniline derivatives is a common practice in organic chemistry. youtube.comsciencemadness.org

Building Block for Diverse Organic Compounds

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups, which can be manipulated to create a wide variety of organic structures. This versatility allows it to be a starting point for multi-step syntheses, leading to compounds with significant structural diversity.